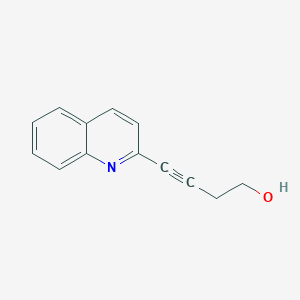

4-(Quinolin-2-yl)but-3-yn-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-quinolin-2-ylbut-3-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-10-4-3-6-12-9-8-11-5-1-2-7-13(11)14-12/h1-2,5,7-9,15H,4,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPQWEHDJAJEHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C#CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 4 Quinolin 2 Yl but 3 Yn 1 Ol

Reactivity of the But-3-yn-1-ol Moiety

The but-3-yn-1-ol fragment is bifunctional, containing both a terminal alkyne and a primary alcohol. These two groups can undergo a wide range of chemical transformations independently, making the parent molecule a versatile building block in organic synthesis.

The terminal alkyne is characterized by the presence of a weakly acidic acetylenic proton and a carbon-carbon triple bond, which is rich in π-electrons. This combination allows for reactions at both the C-H bond and the triple bond itself.

The terminal alkyne of 4-(Quinolin-2-yl)but-3-yn-1-ol is an ideal substrate for "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govnih.gov

In this reaction, the terminal alkyne of 4-(Quinolin-2-yl)but-3-yn-1-ol reacts with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.org This reaction is exceptionally reliable and can be performed under mild conditions, often in aqueous solvents, and is tolerant of a wide variety of other functional groups, including the hydroxyl and quinoline (B57606) moieties present in the molecule. organic-chemistry.orginterchim.fr The Cu(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate. The resulting triazole product links the quinoline-containing fragment to the organic group from the azide, making this a powerful method for molecular assembly. nih.gov

Table 1: Representative Conditions for CuAAC Reaction

| Parameter | Description | Example |

| Alkyne | 4-(Quinolin-2-yl)but-3-yn-1-ol | - |

| Azide | An organic azide (e.g., Benzyl azide) | Benzyl azide |

| Catalyst | A source of Copper(I) | CuSO₄ (Copper(II) sulfate) with Sodium Ascorbate |

| Solvent | Often a mixture of water and an organic solvent | Water/t-Butanol, DMF, DMSO |

| Temperature | Typically mild | Room Temperature |

| Product | 1,4-disubstituted 1,2,3-triazole | 1-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)quinolin-2-yl)methanol |

The addition of water across the carbon-carbon triple bond, known as hydration, is a key transformation of alkynes. Depending on the reagents used, the reaction can be directed to yield either a ketone or an aldehyde.

Markovnikov Hydration: In the presence of aqueous sulfuric acid (H₂SO₄) and a mercury(II) sulfate (HgSO₄) catalyst, water adds across the triple bond following Markovnikov's rule. libretexts.org The initial product is an enol, where the hydroxyl group is attached to the more substituted carbon of the former alkyne. libretexts.org This enol is unstable and rapidly tautomerizes to the more stable keto form, yielding a methyl ketone. lumenlearning.com For 4-(Quinolin-2-yl)but-3-yn-1-ol, this reaction would produce 4-hydroxy-1-(quinolin-2-yl)butan-2-one.

Anti-Markovnikov Hydration: A complementary reaction, hydroboration-oxidation, achieves the anti-Markovnikov addition of water. libretexts.org The alkyne is first treated with a sterically hindered borane, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), to prevent double addition. This step is followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution. libretexts.org The resulting enol has the hydroxyl group on the terminal carbon, which then tautomerizes to an aldehyde. libretexts.org This sequence, when applied to 4-(Quinolin-2-yl)but-3-yn-1-ol, would yield 4-(quinolin-2-yl)-4-hydroxybutanal.

Table 2: Comparison of Alkyne Hydration Methods

| Method | Reagents | Regioselectivity | Initial Product (Intermediate) | Final Product |

| Mercury(II)-Catalyzed Hydration | H₂O, H₂SO₄, HgSO₄ | Markovnikov | Enol (OH on internal carbon) | Methyl Ketone |

| Hydroboration-Oxidation | 1. Disiamylborane or 9-BBN2. H₂O₂, NaOH | Anti-Markovnikov | Enol (OH on terminal carbon) | Aldehyde |

The alkyne moiety can undergo both oxidative and reductive transformations.

Reduction: The triple bond can be fully or partially reduced.

Complete Reduction: Catalytic hydrogenation with hydrogen gas (H₂) over a metal catalyst like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) will reduce the alkyne completely to an alkane, yielding 4-(Quinolin-2-yl)butan-1-ol.

Partial Reduction to cis-Alkene: Using a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline), hydrogenation proceeds stereoselectively to give the cis or (Z)-alkene, (Z)-4-(Quinolin-2-yl)but-3-en-1-ol.

Partial Reduction to trans-Alkene: A dissolving metal reduction, typically using sodium (Na) in liquid ammonia (B1221849) (NH₃), produces the thermodynamically more stable trans or (E)-alkene, (E)-4-(Quinolin-2-yl)but-3-en-1-ol.

Oxidation: Strong oxidizing agents can cleave the triple bond.

Oxidative Cleavage: Treatment with ozone (O₃) followed by water, or with hot, basic potassium permanganate (B83412) (KMnO₄), will break the triple bond. youtube.com For a terminal alkyne like that in 4-(Quinolin-2-yl)but-3-yn-1-ol, this reaction cleaves the molecule, oxidizing the terminal alkyne carbon to carbon dioxide (CO₂) and the internal alkyne carbon to a carboxylic acid. youtube.com The resulting product would be 3-(quinolin-2-yl)propanoic acid.

The primary alcohol functionality (-CH₂OH) is a versatile handle for introducing new functional groups through esterification and etherification.

Esterification: The hydroxyl group can be converted into an ester by reaction with a carboxylic acid or its derivatives.

Fischer Esterification: Heating the alcohol with a carboxylic acid (e.g., acetic acid) in the presence of a strong acid catalyst (e.g., H₂SO₄) forms an ester. masterorganicchemistry.comlibretexts.org This is an equilibrium process.

Reaction with Acyl Halides: A more reactive and non-reversible method involves treating the alcohol with an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride), typically in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. chemguide.co.uk This would yield 4-(quinolin-2-yl)but-3-yn-1-yl acetate.

Etherification: The alcohol can be converted to an ether, most commonly via the Williamson ether synthesis. britannica.com This two-step process involves first deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide ion. libretexts.org This alkoxide then displaces a halide from an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to form the ether. libretexts.org This process would convert 4-(Quinolin-2-yl)but-3-yn-1-ol into 2-(4-methoxybut-1-yn-1-yl)quinoline.

Table 3: Common Reactions of the Hydroxyl Group

| Reaction Type | Reagents | Functional Group Formed | Example Product |

| Fischer Esterification | Carboxylic Acid (R-COOH), H⁺ catalyst | Ester | 4-(quinolin-2-yl)but-3-yn-1-yl alkanoate |

| Acylation | Acyl Halide (R-COCl), Pyridine | Ester | 4-(quinolin-2-yl)but-3-yn-1-yl alkanoate |

| Williamson Ether Synthesis | 1. NaH2. Alkyl Halide (R-X) | Ether | 2-(4-alkoxybut-1-yn-1-yl)quinoline |

Reactions Involving the Hydroxyl Group

Oxidation to Carbonyl Compounds

The primary alcohol group in 4-(quinolin-2-yl)but-3-yn-1-ol is susceptible to oxidation to form the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions. While specific studies on the oxidation of this particular compound are not prevalent, the transformation is a fundamental process in organic synthesis.

Common oxidizing agents can be employed for this purpose. For instance, mild oxidation using reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane would be expected to yield 4-(quinolin-2-yl)but-3-ynal. Stronger oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid, would likely lead to the formation of 4-(quinolin-2-yl)but-3-ynoic acid. The presence of the alkyne and the quinoline ring may influence the choice of oxidant to avoid undesired side reactions.

| Oxidizing Agent | Expected Product | Product Type |

| Pyridinium chlorochromate (PCC) | 4-(Quinolin-2-yl)but-3-ynal | Aldehyde |

| Dess-Martin periodinane | 4-(Quinolin-2-yl)but-3-ynal | Aldehyde |

| Potassium permanganate (KMnO4) | 4-(Quinolin-2-yl)but-3-ynoic acid | Carboxylic Acid |

| Chromic acid (Jones reagent) | 4-(Quinolin-2-yl)but-3-ynoic acid | Carboxylic Acid |

Reactivity of the Quinoline Heterocycle

The quinoline ring system is an aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine ring. Its reactivity is a composite of the characteristics of both parent rings.

The quinoline nucleus is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. askfilo.com As a result, reactions typically require forcing conditions. When substitution does occur, it preferentially takes place on the benzene ring portion of the heterocycle, at positions C-5 and C-8. askfilo.comtutorsglobe.com This preference is attributed to the greater stability of the cationic intermediates formed during the reaction, which allows for resonance delocalization without disrupting the aromaticity of the pyridine ring. quimicaorganica.org

For 4-(quinolin-2-yl)but-3-yn-1-ol, common electrophilic substitution reactions such as nitration, halogenation, and sulfonation would be expected to yield a mixture of 5- and 8-substituted derivatives. The specific regioselectivity can be influenced by the reaction conditions and the nature of the electrophile.

| Reaction | Reagents | Major Products |

| Nitration | HNO₃/H₂SO₄ | 4-(5-Nitroquinolin-2-yl)but-3-yn-1-ol and 4-(8-Nitroquinolin-2-yl)but-3-yn-1-ol |

| Bromination | Br₂/FeBr₃ | 4-(5-Bromoquinolin-2-yl)but-3-yn-1-ol and 4-(8-Bromoquinolin-2-yl)but-3-yn-1-ol |

| Sulfonation | SO₃/H₂SO₄ | 2-(But-3-yn-1-ol)quinoline-5-sulfonic acid and 2-(But-3-yn-1-ol)quinoline-8-sulfonic acid |

The pyridine ring of the quinoline nucleus is electron-deficient and therefore susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. tutorsglobe.comquora.com In the case of 4-(quinolin-2-yl)but-3-yn-1-ol, the C-2 position is already substituted. However, nucleophilic addition can still occur at C-4, especially if there is a suitable leaving group present or through mechanisms like the Chichibabin reaction. tutorsglobe.com

Organometallic reagents such as Grignard reagents or organolithium compounds can add to the C-4 position to form 1,4-dihydroquinoline (B1252258) derivatives after protonation. quimicaorganica.org Subsequent oxidation can then lead to the formation of the corresponding 4-substituted quinoline.

The quinoline ring can undergo both oxidation and reduction, though these transformations can be challenging and may affect other functional groups in the molecule.

Oxidation: The quinoline ring is relatively resistant to oxidation. tutorsglobe.com However, under strong oxidizing conditions, the benzene ring can be cleaved. A more common reaction is the N-oxidation of the quinoline nitrogen using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), to form the corresponding quinoline N-oxide. This modification can alter the reactivity of the ring, for instance, by making the C-2 and C-4 positions more susceptible to nucleophilic attack.

Reduction: The pyridine part of the quinoline ring is more readily reduced than the benzene part. tutorsglobe.com Catalytic hydrogenation, for example, using platinum, palladium, or nickel catalysts, can lead to the formation of 1,2,3,4-tetrahydroquinoline (B108954) derivatives. It is important to note that under these conditions, the alkyne moiety in 4-(quinolin-2-yl)but-3-yn-1-ol would also be reduced. Selective reduction of the quinoline ring in the presence of the alkyne would require careful selection of catalysts and reaction conditions.

Intramolecular Cyclization and Rearrangement Processes

The propargyl alcohol moiety attached to the quinoline ring at the C-2 position in 4-(quinolin-2-yl)but-3-yn-1-ol provides a versatile scaffold for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems.

The hydroxyl group of the butynol (B8639501) side chain can act as an internal nucleophile, attacking the alkyne in the presence of a suitable catalyst. This can lead to the formation of five- or six-membered oxygen-containing rings fused to the quinoline core.

Furoquinolines: A 5-exo-dig cyclization, often catalyzed by transition metals such as gold, platinum, or palladium, would result in the formation of a furo[3,2-c]quinoline (B8618731) system. This type of cyclization is a well-established method for the synthesis of furan (B31954) rings.

Pyranoquinolines: A 6-endo-dig cyclization would lead to the formation of a pyrano[3,2-c]quinoline. While 6-endo-dig cyclizations are often kinetically disfavored according to Baldwin's rules, they can be promoted by certain transition metal catalysts or under specific reaction conditions.

The outcome of the cyclization (i.e., the formation of a furo- or pyrano- fused system) can be influenced by factors such as the nature of the catalyst, the solvent, and the reaction temperature.

| Cyclization Mode | Product Type | Fused Ring Size |

| 5-exo-dig | Furo[3,2-c]quinoline | 5-membered |

| 6-endo-dig | Pyrano[3,2-c]quinoline | 6-membered |

Mechanisms of Cyclo-Isomerization Reactions

While specific studies on the cyclo-isomerization of 4-(quinolin-2-yl)but-3-yn-1-ol are not extensively documented, the reactivity of similar yn-ol systems, particularly through transition-metal catalysis, provides a strong basis for predicting its behavior. Gold and ruthenium catalysts are well-known to facilitate the cycloisomerization of enynes and alkynols. frontiersin.orgnih.govnih.gov The mechanism typically involves the activation of the alkyne by the metal catalyst, making it susceptible to nucleophilic attack.

In the case of 4-(quinolin-2-yl)but-3-yn-1-ol, the hydroxyl group can act as an intramolecular nucleophile. The general mechanism for such a reaction, catalyzed by a generic metal catalyst (M), is proposed to proceed as follows:

Coordination: The metal catalyst coordinates to the alkyne moiety of 4-(quinolin-2-yl)but-3-yn-1-ol, activating it towards nucleophilic attack.

Intramolecular Attack: The oxygen atom of the hydroxyl group attacks the activated alkyne. This can proceed via two main pathways:

5-exo-dig cyclization: The attack occurs at the proximal carbon of the alkyne, leading to the formation of a five-membered ring.

6-endo-dig cyclization: The attack occurs at the distal carbon of the alkyne, resulting in a six-membered ring. DFT calculations on similar systems suggest that 5-exo-dig cyclization is often kinetically favored for Au(I) complexes. wikipedia.org

Protonolysis/Reductive Elimination: The resulting organometallic intermediate undergoes protonolysis or reductive elimination to release the cyclized product and regenerate the active catalyst.

The regioselectivity of the cyclization (5-exo-dig vs. 6-endo-dig) is influenced by several factors, including the nature of the metal catalyst, the ligands, and the specific substrate structure. wikipedia.org For 4-(quinolin-2-yl)but-3-yn-1-ol, a 5-exo-dig cyclization would yield a furan-containing derivative, while a 6-endo-dig cyclization would result in a pyran-containing product. Ruthenium-catalyzed reactions have been shown to effectively produce endo-cyclic enol ethers from terminal alkynols, suggesting the possibility of forming larger ring structures as well. nih.gov

Derivatization Pathways for Analogues and Derivatives

The structure of 4-(quinolin-2-yl)but-3-yn-1-ol offers multiple sites for derivatization, allowing for the synthesis of a wide range of analogues. Key reactive sites include the hydroxyl group and the internal alkyne.

Reactions at the Hydroxyl Group:

Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers through standard synthetic methodologies. These modifications can alter the compound's lipophilicity and other physicochemical properties.

Reactions involving the Alkyne Moiety:

Cycloaddition Reactions: The internal alkyne can participate in various cycloaddition reactions. For instance, a copper-catalyzed [3+2] cycloaddition with azides would lead to the formation of triazole-containing derivatives. researchgate.netnih.gov This "click chemistry" approach is highly efficient for creating complex molecules.

Hydration: The alkyne can undergo hydration to form the corresponding ketone. Ruthenium-catalyzed hydrative cyclization of 1,5-enynes is a known transformation that could be analogous. organic-chemistry.org

Reduction: The triple bond can be selectively reduced to a double bond (alkene) or a single bond (alkane) using various catalytic hydrogenation methods.

Metal Complexation: The alkyne can form stable complexes with transition metals, such as dicobalthexacarbonyl complexes, which can be useful for purification or as a protecting group. nih.gov

The following table summarizes some potential derivatization pathways for 4-(quinolin-2-yl)but-3-yn-1-ol, based on known reactions of similar compounds.

| Reactive Site | Reaction Type | Reagents and Conditions | Potential Product Class |

| Hydroxyl Group | Esterification | Acyl chloride or carboxylic acid with a coupling agent | Esters |

| Hydroxyl Group | Etherification | Alkyl halide in the presence of a base | Ethers |

| Alkyne Moiety | [3+2] Cycloaddition | Organic azide, Cu(I) catalyst | Triazoles |

| Alkyne Moiety | Hydration | H₂O, acid or metal catalyst (e.g., Ru) | Ketones |

| Alkyne Moiety | Partial Reduction | H₂, Lindlar's catalyst | (Z)-Alkenes |

| Alkyne Moiety | Full Reduction | H₂, Pd/C | Alkanes |

| Alkyne Moiety | Metal Complexation | Co₂(CO)₈ | Alkyne-cobalt complexes |

These derivatization pathways provide access to a library of analogues of 4-(quinolin-2-yl)but-3-yn-1-ol with potentially diverse chemical and biological properties. The quinoline nucleus itself can also be a site for further modification, although this is beyond the scope of the immediate derivatization of the butynol side chain. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 4-(Quinolin-2-yl)but-3-yn-1-ol, a suite of one-dimensional and two-dimensional NMR experiments is employed to assign every proton and carbon atom and to confirm the linkage between the quinoline (B57606) core and the butynol (B8639501) side chain. The interaction between quinoline molecules in solution can lead to concentration-dependent chemical shift changes, a phenomenon proposed to arise from aromatic π-π stacking interactions. uncw.edu

One-dimensional ¹H and ¹³C NMR spectra provide the initial and most fundamental data regarding the molecular structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each non-equivalent proton in the molecule. The aromatic region would be characteristic of a 2-substituted quinoline ring. The aliphatic region would display signals for the but-3-yn-1-ol side chain. The hydroxyl proton typically appears as a broad singlet, and its signal can be confirmed by D₂O exchange. A detailed breakdown of the expected proton signals is provided in the table below.

¹³C NMR: The ¹³C NMR spectrum is expected to display 13 distinct signals, corresponding to the 13 unique carbon atoms in the structure. The chemical shifts would be distributed among the aromatic region for the nine carbons of the quinoline ring, the alkynyl region for the two sp-hybridized carbons, and the aliphatic region for the two sp³-hybridized carbons of the side chain.

Interactive Table: Expected NMR Data for 4-(Quinolin-2-yl)but-3-yn-1-ol

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹H Multiplicity | Expected ¹³C Chemical Shift (δ, ppm) |

| H3 | ~7.4-7.6 | Doublet (d) | ~120-125 |

| H4 | ~8.1-8.3 | Doublet (d) | ~136-138 |

| H5 | ~8.0-8.2 | Doublet (d) | ~127-129 |

| H6 | ~7.5-7.7 | Triplet (t) | ~126-128 |

| H7 | ~7.7-7.9 | Triplet (t) | ~129-131 |

| H8 | ~7.8-8.0 | Doublet (d) | ~128-130 |

| C2 | - | - | ~148-152 |

| C8a | - | - | ~147-149 |

| C4a | - | - | ~128-130 |

| C-Alkyne (C≡C-CH₂) | - | - | ~80-90 |

| C-Alkyne (Quinoline-C≡C) | - | - | ~90-100 |

| H₂-1 (-CH₂OH) | ~3.7-3.9 | Triplet (t) | ~60-65 |

| H₂-2 (-C≡C-CH₂-) | ~2.7-2.9 | Triplet (t) | ~22-26 |

| OH | Variable, broad | Singlet (s) | - |

To unambiguously assign the signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential. These techniques reveal correlations between nuclei, providing a clear picture of the bonding framework. nih.govmdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. For 4-(Quinolin-2-yl)but-3-yn-1-ol, key correlations would be observed between adjacent protons on the quinoline ring (e.g., H5/H6, H6/H7, H7/H8) and, crucially, between the two methylene (B1212753) groups (H₂-1 and H₂-2) in the butynol side chain. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps proton signals to the carbon atoms to which they are directly attached. It allows for the definitive assignment of each carbon atom that bears a proton.

¹⁵N NMR spectroscopy is a specialized technique used to probe the electronic environment of the nitrogen atom within the quinoline ring. nih.gov This experiment would show a single resonance corresponding to the sole nitrogen atom in the molecule. The chemical shift of this nitrogen provides valuable information about its hybridization and electron density, which is influenced by the substitution pattern on the heterocyclic ring. While powerful, acquiring ¹⁵N NMR spectra at natural abundance can be time-consuming due to the low gyromagnetic ratio and low natural abundance (0.37%) of the ¹⁵N isotope. nih.gov The coordination of the nitrogen to a metal center results in significant changes in the ¹⁵N chemical shift, a parameter known as the coordination shift. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental formula of a newly synthesized compound. For 4-(Quinolin-2-yl)but-3-yn-1-ol, the molecular formula is C₁₃H₁₁NO. HRMS can measure the mass of the parent ion with extremely high accuracy (typically to within 5 ppm). This allows the experimental mass to be compared with the calculated exact mass.

The expected protonated molecule [M+H]⁺ would have a calculated exact mass of 198.0913 g/mol . An experimental HRMS measurement matching this value would unequivocally confirm the molecular formula C₁₃H₁₁NO. This method is standard practice in the characterization of novel quinoline derivatives. rsc.orgrsc.org

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile molecules, making it the ideal method for analyzing 4-(Quinolin-2-yl)but-3-yn-1-ol. nih.gov The presence of the nitrogen atom in the quinoline ring and the hydroxyl group in the side chain allows for efficient protonation.

In positive-ion mode, ESI-MS would be expected to primarily generate the protonated molecule, [M+H]⁺, at m/z 198.1. Tandem mass spectrometry (MS/MS) experiments could be performed on this parent ion to induce fragmentation. A likely fragmentation pathway would involve the neutral loss of water (H₂O, 18.01 Da) from the butanol side chain, a characteristic fragmentation for alcohols.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is a cornerstone for elucidating the molecular structure of compounds like 4-(Quinolin-2-yl)but-3-yn-1-ol by identifying their characteristic functional group vibrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. For 4-(Quinolin-2-yl)but-3-yn-1-ol, the FT-IR spectrum would be expected to display a series of characteristic absorption bands corresponding to its distinct structural components:

O-H Stretching: A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group, with the broadness resulting from intermolecular hydrogen bonding.

C≡C Stretching: A sharp, and typically weak to medium, absorption band is expected in the 2100-2260 cm⁻¹ range, which is characteristic of the internal alkyne (C≡C) stretching vibration.

C-H (sp³) Stretching: Absorption bands corresponding to the stretching of the C-H bonds in the butanol chain would appear just below 3000 cm⁻¹.

Aromatic C-H Stretching: The C-H stretching vibrations of the quinoline ring are expected to appear above 3000 cm⁻¹.

C=N and C=C Stretching (Quinoline Ring): The stretching vibrations of the C=N and C=C bonds within the quinoline ring system would produce a series of complex bands in the 1450-1620 cm⁻¹ region. mdpi.com

C-O Stretching: The stretching vibration of the C-O bond in the primary alcohol is expected to be observed in the 1050-1260 cm⁻¹ range.

A hypothetical data table for the expected FT-IR vibrational frequencies is presented below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| Hydroxyl (-OH) | 3200-3600 (Broad) | O-H Stretch |

| Alkyne (-C≡C-) | 2100-2260 (Sharp) | C≡C Stretch |

| Aromatic C-H | > 3000 | C-H Stretch |

| Aliphatic C-H | < 3000 | C-H Stretch |

| Quinoline Ring (C=C, C=N) | 1450-1620 | Ring Skeletal |

| Alcohol C-O | 1050-1260 | C-O Stretch |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. Vibrational modes that result in a significant change in polarizability are typically strong in Raman spectra. For 4-(Quinolin-2-yl)but-3-yn-1-ol:

The alkyne C≡C stretching vibration is expected to produce a strong and sharp signal in the Raman spectrum due to the high polarizability of the triple bond.

The symmetric breathing vibrations of the quinoline ring would also be prominent.

In contrast, the O-H stretching vibration is generally weak in Raman spectra.

Normal Coordinate Analysis for Vibrational Assignments

To precisely assign the observed vibrational bands in both FT-IR and FT-Raman spectra, a Normal Coordinate Analysis (NCA) would be performed. nih.govnih.gov This computational method correlates the experimental vibrational frequencies with theoretical calculations, often employing Density Functional Theory (DFT). researchgate.net NCA helps to understand the nature of the vibrational modes, including contributions from stretching, bending, and torsional motions of the atoms, and can resolve ambiguities in spectral interpretation.

Electronic Absorption and Emission Spectroscopy (Photophysical Characterization)

The photophysical properties of 4-(Quinolin-2-yl)but-3-yn-1-ol, which describe its interaction with light, are determined by its electronic structure. These properties are investigated using UV-Visible absorption and fluorescence spectroscopy.

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 4-(Quinolin-2-yl)but-3-yn-1-ol is expected to be dominated by the chromophoric quinoline ring system. Typically, quinoline and its derivatives exhibit multiple absorption bands corresponding to π→π* transitions. researchgate.net The presence of the butynol substituent may cause shifts in the absorption maxima (λmax) compared to unsubstituted quinoline. The absorption spectrum is typically recorded in various solvents to assess solvatochromic effects.

Fluorescence and Photoluminescence Spectroscopy (λmax, Quantum Yields, Lifetime Measurements)

Many quinoline derivatives are known to be fluorescent, emitting light after being electronically excited. nih.gov

Fluorescence Spectroscopy: Upon excitation at a wavelength corresponding to an absorption band, the fluorescence emission spectrum would be recorded to determine the wavelength of maximum emission (λmax). The difference between the absorption and emission maxima is known as the Stokes shift.

Quantum Yields: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. This would be determined relative to a standard fluorophore with a known quantum yield.

Lifetime Measurements: The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. This is a crucial parameter for understanding the dynamics of the excited state and would be measured using techniques like time-correlated single-photon counting (TCSPC).

A hypothetical data table for the photophysical properties is presented below.

| Parameter | Symbol | Expected Value/Range | Method of Determination |

| Absorption Maximum | λabs | ~300-350 nm | UV-Visible Spectrophotometry |

| Emission Maximum | λem | > 350 nm | Fluorescence Spectrophotometry |

| Fluorescence Quantum Yield | Φf | Varies | Comparative method using a standard fluorophore |

| Fluorescence Lifetime | τ | Nanoseconds range | Time-Correlated Single-Photon Counting (TCSPC) |

It is important to reiterate that the specific values in the tables are hypothetical and based on the general characteristics of related compounds. Detailed experimental investigation is required for the accurate and complete spectroscopic and photophysical characterization of 4-(Quinolin-2-yl)but-3-yn-1-ol.

Solvatochromism Studies

Solvatochromism studies are a critical tool for understanding the interaction of a molecule with its solvent environment. These studies measure the shift in the absorption and emission spectra of a compound when the polarity of the solvent is changed. This phenomenon, known as a solvatochromic shift, provides insight into the electronic distribution in the ground and excited states of the molecule.

For a compound like 4-(Quinolin-2-yl)but-3-yn-1-ol, which possesses both a hydrogen-bond-donating hydroxyl group and a polar quinoline moiety, significant solvatochromic effects would be anticipated. The data obtained from such studies are typically presented in a table format, illustrating the absorption (λ_abs_) and emission (λ_em_) maxima in a range of solvents with varying polarities.

Table 1: Hypothetical Solvatochromism Data for 4-(Quinolin-2-yl)but-3-yn-1-ol

| Solvent | Polarity (ET(30) kcal/mol) | Absorption Max (λ_abs_, nm) | Emission Max (λ_em_, nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|---|

| n-Hexane | 31.0 | Data Not Available | Data Not Available | Data Not Available |

| Toluene | 33.9 | Data Not Available | Data Not Available | Data Not Available |

| Dichloromethane | 40.7 | Data Not Available | Data Not Available | Data Not Available |

| Acetone | 42.2 | Data Not Available | Data Not Available | Data Not Available |

| Acetonitrile | 45.6 | Data Not Available | Data Not Available | Data Not Available |

| Ethanol (B145695) | 51.9 | Data Not Available | Data Not Available | Data Not Available |

| Methanol | 55.4 | Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only. No experimental data is currently available for 4-(Quinolin-2-yl)but-3-yn-1-ol.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information on the bond lengths, bond angles, and intermolecular interactions of 4-(Quinolin-2-yl)but-3-yn-1-ol in the solid state. Such data is crucial for understanding the molecule's conformation and how it packs in a crystal lattice, which can influence its physical properties.

A successful crystallographic analysis would yield a detailed set of parameters, typically summarized in a crystallographic data table.

Table 2: Hypothetical Crystallographic Data for 4-(Quinolin-2-yl)but-3-yn-1-ol

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₁NO |

| Formula Weight | 197.23 |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

| Density (calculated) (g/cm³) | Data Not Available |

| Absorption Coefficient (mm⁻¹) | Data Not Available |

| F(000) | Data Not Available |

| Crystal Size (mm³) | Data Not Available |

| θ range for data collection (°) | Data Not Available |

| Reflections collected | Data Not Available |

| Independent reflections | Data Not Available |

| R_int | Data Not Available |

| Goodness-of-fit on F² | Data Not Available |

| Final R indices [I>2σ(I)] | Data Not Available |

This table is for illustrative purposes only. No experimental data is currently available for 4-(Quinolin-2-yl)but-3-yn-1-ol.

Computational and Theoretical Investigations of 4 Quinolin 2 Yl but 3 Yn 1 Ol

Molecular Dynamics (MD) Simulations

Intermolecular Interactions Analysis

A detailed analysis of the intermolecular interactions of 4-(Quinolin-2-yl)but-3-yn-1-ol, which would typically involve methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots to identify and characterize hydrogen bonds, van der Waals forces, and potential π-π stacking involving the quinoline (B57606) ring, has not been reported.

Reactivity Analysis through Computational Descriptors

Quantitative data from computational models to describe the reactivity of 4-(Quinolin-2-yl)but-3-yn-1-ol is not available. This includes the following specific descriptors:

Fukui Functions for Nucleophilic and Electrophilic Sites

Calculated values for Fukui functions (fk+, fk-, and fk0), which are used to predict the most probable sites for nucleophilic, electrophilic, and radical attacks on the molecule, have not been published. A corresponding data table identifying these reactive sites on the atomic structure of 4-(Quinolin-2-yl)but-3-yn-1-ol cannot be generated.

Average Local Ionization Energies (ALIE)

There are no published studies presenting the calculated ALIE values on the molecular surface of 4-(Quinolin-2-yl)but-3-yn-1-ol. Such an analysis would identify the regions where an electron is most easily detached, providing insight into its susceptibility to electrophilic attack, but this information is not available.

Bond Dissociation Energy (BDE) Analysis

Specific BDE values for the chemical bonds within 4-(Quinolin-2-yl)but-3-yn-1-ol have not been computationally determined and reported in the literature. This data would be essential for predicting the molecule's thermal stability and the likelihood of bond cleavage under various conditions. A data table of BDE values for key bonds, such as the O-H, C-C, and C-H bonds, cannot be provided.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

A Natural Bond Orbital (NBO) analysis for 4-(Quinolin-2-yl)but-3-yn-1-ol is not found in the reviewed literature. This type of analysis provides detailed insights into the electronic structure, including hyperconjugative interactions, charge delocalization, and the stabilization energies (E(2)) associated with donor-acceptor interactions between filled and empty orbitals. Without such a study, a data table summarizing the key donor-acceptor interactions and their stabilization energies cannot be compiled.

Research Applications and Potential Functional Materials Based on 4 Quinolin 2 Yl but 3 Yn 1 Ol

Applications as a Synthetic Intermediate

The reactivity of the quinoline (B57606), alkyne, and alcohol functionalities in 4-(quinolin-2-yl)but-3-yn-1-ol makes it a valuable intermediate for the construction of diverse and complex chemical structures.

Precursor for Complex Polycyclic Systems

The rigid framework of 4-(quinolin-2-yl)but-3-yn-1-ol is an ideal starting point for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and related polycyclic systems. The alkyne moiety can participate in a variety of cyclization reactions, including intramolecular cyclizations, to form new rings fused to the quinoline core. nih.gov Methodologies such as palladium-catalyzed annulation and iron(III)-catalyzed carbonyl-olefin metathesis have been employed for the synthesis of PAHs from smaller aromatic fragments. rsc.orgnih.gov While direct examples using 4-(quinolin-2-yl)but-3-yn-1-ol are not prevalent in the reviewed literature, the established reactivity of similar structures suggests its potential in constructing larger, more complex aromatic systems. For instance, intramolecular cyclization of o-cyano- and o-isocyano-beta,beta-difluorostyrenes is a known method for synthesizing ring-fluorinated isoquinolines and quinolines. nih.gov This indicates the potential for the butynol (B8639501) side chain of 4-(quinolin-2-yl)but-3-yn-1-ol to undergo analogous intramolecular cyclization reactions to generate novel polycyclic structures.

The synthesis of benzo[h]quinolines, a class of tricyclic azaheterocycles, has been achieved through reactions involving precursors with reactive functionalities that can undergo cyclization. mdpi.com The strategic placement of the alkyne in 4-(quinolin-2-yl)but-3-yn-1-ol allows for potential intramolecular reactions that could lead to the formation of new fused rings, expanding the polycyclic system.

Development of Fluorescent Probes and Dyes

Quinoline and its derivatives are well-known for their fluorescent properties, making them attractive candidates for the development of fluorescent probes, dyes, and other functional materials. nih.govresearchgate.net The incorporation of an alkyne and a hydroxyl group in 4-(quinolin-2-yl)but-3-yn-1-ol offers opportunities to modulate its photophysical properties and to attach it to other molecules.

Luminescent Properties and Tunability for Material Science

The fluorescence of quinoline derivatives can be tuned by modifying their chemical structure. nih.govnih.gov The emission properties are influenced by factors such as the nature and position of substituents on the quinoline ring and the polarity of the solvent. researchgate.netmdpi.com The quinoline core in 4-(quinolin-2-yl)but-3-yn-1-ol is the primary fluorophore. The butynol side chain can influence the luminescent properties through steric and electronic effects.

The alkyne group provides a rigid linker that can extend the conjugation of the system if coupled with other aromatic groups, potentially leading to red-shifted absorption and emission spectra. The terminal hydroxyl group offers a site for derivatization, allowing for the attachment of various functional groups that can further tune the luminescent properties. For example, esterification or etherification of the hydroxyl group can alter the electron-donating or -withdrawing nature of the side chain, thereby influencing the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn affects the fluorescence. nih.gov

The photophysical properties of a selection of quinoline derivatives are presented in the table below to illustrate the effect of substitution on their fluorescence.

| Compound | Excitation Max (nm) | Emission Max (nm) | Solvent |

| Quinoline | 313 | 362 | Ethanol (B145695) |

| 8-Hydroxyquinoline | 315 | 510 | Ethanol |

| 2-Methylquinoline | 316 | 365 | Ethanol |

| 4-Methylquinoline | 315 | 364 | Ethanol |

Use in Organic Light-Emitting Diodes (OLEDs) and Molecular Sensors

Quinoline derivatives have been successfully employed as materials in organic light-emitting diodes (OLEDs) and as fluorescent molecular sensors. nih.govresearchgate.net Their thermal stability, electron-transporting capabilities, and tunable emission make them suitable for these applications. The rigid structure of 4-(quinolin-2-yl)but-3-yn-1-ol could contribute to a high glass transition temperature, which is a desirable property for materials used in OLEDs.

As a molecular sensor, the quinoline nitrogen atom and the hydroxyl group can act as binding sites for metal ions. nih.govnih.gov Upon coordination with a metal ion, the fluorescence properties of the molecule can change significantly, allowing for the detection of the ion. The alkyne group can also be used to "click" the quinoline fluorophore onto other molecules, such as biomolecules or polymers, to create targeted fluorescent probes. sigmaaldrich.com The development of quinoline-based fluorescent sensors for various analytes, including metal ions and pH, is an active area of research. bohrium.combohrium.com

Optical Brighteners and UV Absorbers

Some heterocyclic compounds, including certain quinoline derivatives, exhibit properties that make them suitable for use as optical brighteners and UV absorbers. researchgate.net Optical brighteners are compounds that absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit light in the blue region, causing a whitening effect. UV absorbers, on the other hand, absorb harmful UV radiation and dissipate the energy as heat, protecting materials from photodegradation.

Ligand Design in Coordination Chemistry

The quinoline moiety is a well-established N-heterocyclic scaffold used in the design of ligands for coordination with various metal centers. researchgate.netjchemlett.com The nitrogen atom in the quinoline ring can act as a coordination site. researchgate.net The presence of both a quinoline group and an alkynol functionality in 4-(Quinolin-2-yl)but-3-yn-1-ol suggests its potential as a chelating ligand.

Chelation Properties with Metal Centers

In theory, 4-(Quinolin-2-yl)but-3-yn-1-ol could act as a bidentate or even a multidentate ligand. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group could coordinate to a single metal center, forming a stable chelate ring. Furthermore, the alkyne's π-system could also participate in coordination with certain transition metals. anjs.edu.iq However, no specific studies detailing the chelation properties of 4-(Quinolin-2-yl)but-3-yn-1-ol with any metal center have been found in the reviewed literature.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with quinoline-based ligands is a mature field of study. jchemlett.comanjs.edu.iq Typically, these syntheses involve the reaction of a metal salt with the quinoline-containing ligand in a suitable solvent. jchemlett.com Characterization of such complexes is routinely performed using techniques like FT-IR and UV-Vis spectroscopy, elemental analysis, and single-crystal X-ray diffraction to determine the coordination mode and geometry of the metal center. anjs.edu.iqanjs.edu.iq Despite the extensive literature on quinoline-metal complexes, no publications detailing the synthesis and characterization of a metal complex specifically with 4-(Quinolin-2-yl)but-3-yn-1-ol as a ligand were identified.

Catalysis Research (e.g., as a ligand in metal-catalyzed reactions)

Metal complexes containing quinoline-based ligands have been widely explored as catalysts in various organic transformations. uni.lulatrobe.edu.au The electronic and steric properties of the quinoline ligand can be tuned to influence the activity and selectivity of the metal catalyst. researchgate.net For instance, copper complexes with quinoline derivatives have been shown to exhibit catalytic activity in oxidation reactions. mdpi.com

Given its structure, 4-(Quinolin-2-yl)but-3-yn-1-ol, when complexed with a suitable metal, could potentially be investigated as a catalyst. The quinoline moiety could provide a robust coordination environment for the metal, while the alkynol side chain might influence substrate approach and reactivity. However, a search of the scientific literature did not yield any studies where 4-(Quinolin-2-yl)but-3-yn-1-ol was employed as a ligand in metal-catalyzed reactions.

Exploration in Materials Science beyond Optoelectronics

Quinoline derivatives are recognized for their potential in the development of functional materials. rsc.orgmdpi.com Their rigid, aromatic structure and potential for functionalization make them attractive building blocks for polymers, metal-organic frameworks (MOFs), and other advanced materials. While some quinoline derivatives have been explored for applications in dye-sensitized solar cells and other optoelectronic devices, the request specifically excludes this area. nih.gov

The alkyne group in 4-(Quinolin-2-yl)but-3-yn-1-ol offers a reactive handle for polymerization or for incorporation into larger material scaffolds through reactions like click chemistry. The quinoline unit could impart desirable thermal or photophysical properties to the resulting material. Nevertheless, there is no available research that describes the use of 4-(Quinolin-2-yl)but-3-yn-1-ol in the development of functional materials for applications beyond optoelectronics.

Structure Property Relationship Studies of 4 Quinolin 2 Yl but 3 Yn 1 Ol Analogues

Influence of Substituents on Synthetic Efficiency and Product Yields

The synthesis of 4-(quinolin-2-yl)but-3-yn-1-ol and its analogues is significantly influenced by the nature and position of substituents on the quinoline (B57606) ring. The efficiency of classical quinoline synthesis methods, which often serve as precursors to the final compound, is highly dependent on the electronic properties of the starting materials.

Several established methods can be employed for constructing the core quinoline scaffold, including the Gould-Jacobs, Conrad-Limpach, and Camps reactions nih.gov. The Gould-Jacobs reaction, for instance, involves the condensation of an aniline (B41778) derivative with an ethoxymethylidenemalonic ester followed by thermal cyclization nih.gov. The yield of this reaction is sensitive to the electronic nature of substituents on the aniline precursor. Electron-donating groups (EDGs) on the aniline ring can enhance the nucleophilicity of the amino group, facilitating the initial condensation step, but may hinder the subsequent cyclization. Conversely, electron-withdrawing groups (EWGs) can decrease the aniline's reactivity in the initial step but may favor the cyclization process.

The introduction of the but-3-yn-1-ol side chain, typically via Sonogashira coupling between a halo-quinoline and but-3-yn-1-ol, is also subject to substituent effects. The reactivity of the halo-quinoline is paramount; EWGs on the quinoline ring can increase the electrophilicity of the carbon-halogen bond, thereby facilitating the cross-coupling reaction and potentially leading to higher yields. In contrast, strong EDGs might slow down the reaction rate. The synthesis of various quinoline derivatives has been reported with yields ranging from moderate to high (58-84%), depending on the specific reactants and conditions used researchgate.netnih.gov.

Table 1: Predicted Influence of Substituents on Key Synthetic Steps for 4-(Quinolin-2-yl)but-3-yn-1-ol Analogues

| Synthetic Method | Substituent Type on Aniline/Quinoline Precursor | Predicted Effect on Reaction Efficiency and Yield |

| Gould-Jacobs Reaction | Electron-Donating Groups (e.g., -OCH₃, -CH₃) | May increase the rate of initial condensation but potentially hinder the thermal cyclization step. |

| Electron-Withdrawing Groups (e.g., -NO₂, -Cl) | May decrease the rate of initial condensation but facilitate the thermal cyclization step. | |

| Sonogashira Coupling | Electron-Donating Groups (e.g., -OCH₃, -CH₃) | May decrease the reactivity of the halo-quinoline, potentially leading to lower yields or requiring harsher conditions. |

| Electron-Withdrawing Groups (e.g., -NO₂, -CN) | Can enhance the reactivity of the halo-quinoline, often leading to improved yields and faster reaction times. |

Correlation Between Structural Modifications and Spectroscopic Characteristics

The spectroscopic properties of 4-(quinolin-2-yl)but-3-yn-1-ol analogues are directly correlated with their molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy provide valuable insights into how substituents alter the electronic and vibrational states of the molecule.

NMR Spectroscopy: In ¹H and ¹³C NMR spectra, the chemical shifts of the quinoline ring protons and carbons are sensitive to the electronic effects of substituents. EDGs generally cause upfield shifts (lower ppm values) due to increased electron shielding, while EWGs lead to downfield shifts (higher ppm values) researchgate.net. For instance, a methoxy group (-OCH₃) on the quinoline ring would be expected to shift the signals of nearby protons and carbons to a lower ppm value compared to an unsubstituted analogue nih.gov. The alkyne carbons in the butynol (B8639501) chain typically appear in the range of 80-90 ppm in the ¹³C NMR spectrum, and their precise chemical shift can also be subtly influenced by the electronic environment of the attached quinoline ring.

IR Spectroscopy: The vibrational frequencies observed in IR spectra are characteristic of specific functional groups. The C≡C triple bond of the alkyne moiety typically shows a stretching vibration in the 2100-2260 cm⁻¹ region. The position and intensity of this peak can be affected by conjugation with the quinoline ring and the presence of substituents. The broad O-H stretching band of the primary alcohol is expected around 3200-3600 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the quinoline ring are observed in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively iau.irscirp.org.

UV-Visible and Fluorescence Spectroscopy: Quinoline and its derivatives are known to be fluorescent scielo.br. Their UV-Vis absorption and fluorescence emission spectra are influenced by substituents on the quinoline ring. Typically, two absorption bands related to π→π* and n→π* transitions are observed scielo.br. The introduction of substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption and emission maxima. For example, changing the nature of electron-donating and electron-withdrawing substituents can shift the emission band to longer wavelengths, altering the fluorescence color from blue to green or even orange mdpi.com. This is due to the alteration of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 2: Typical Spectroscopic Data for Substituted Quinoline Derivatives

| Spectroscopic Technique | Functional Group / Moiety | Typical Range / Observation | Influence of Substituents |

| ¹H NMR | Aromatic Protons (Quinoline) | 7.0 - 9.5 ppm | EDGs cause upfield shifts; EWGs cause downfield shifts. |

| ¹³C NMR | Aromatic Carbons (Quinoline) | 110 - 160 ppm | EDGs cause upfield shifts; EWGs cause downfield shifts. |

| Alkyne Carbons (-C≡C-) | 80 - 90 ppm | Minor shifts depending on conjugation and ring electronics. | |

| IR Spectroscopy | Alcohol (-OH) | 3200 - 3600 cm⁻¹ (broad) | Position can be affected by hydrogen bonding. |

| Alkyne (-C≡C-) | 2100 - 2260 cm⁻¹ (weak to medium) | Intensity and position vary with molecular symmetry and conjugation. | |

| Aromatic C=C | 1400 - 1600 cm⁻¹ | Pattern can be indicative of substitution on the quinoline ring. | |

| UV-Vis Spectroscopy | π→π* and n→π* transitions | ~280 and ~350 nm | Substituents can shift λmax and alter molar absorptivity. scielo.br |

Impact of Molecular Architecture on Chemical Reactivity Profiles

The chemical reactivity of 4-(quinolin-2-yl)but-3-yn-1-ol analogues is governed by the interplay of the quinoline ring, the alkyne, and the alcohol functional groups. Substituents can significantly modulate the reactivity of each of these sites.

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, rendering it basic and nucleophilic. The basicity of the nitrogen is highly dependent on the substituents present on the ring. Strongly electron-withdrawing substituents, particularly at the 2- or 4-position, decrease the electron density on the nitrogen, making it less basic and less prone to electrophilic attack acs.org. Conversely, electron-donating groups enhance the basicity of the nitrogen. This has implications for reactions involving protonation or coordination to metal centers.

The aromatic quinoline ring can undergo electrophilic substitution reactions. The position of substitution is directed by the existing groups and the inherent electronic properties of the bicyclic system. EDGs tend to activate the ring towards electrophilic attack, while EWGs deactivate it.

The reactivity of the butynol side chain is also influenced by the quinoline moiety. The alkyne C≡C triple bond can participate in various reactions, such as hydration, hydrogenation, and cycloadditions. The electron-withdrawing nature of the quinoline ring can polarize the alkyne, influencing its reactivity towards nucleophilic or electrophilic reagents. The terminal hydroxyl group is a versatile functional handle that can undergo oxidation to an aldehyde or carboxylic acid, or be converted into esters, ethers, or halides, providing a route to further derivatization. The ease of these transformations can be indirectly affected by substituents on the quinoline ring that might influence the stability of intermediates or the accessibility of the reaction site.

Table 3: Predicted Impact of Substituents on the Reactivity of 4-(Quinolin-2-yl)but-3-yn-1-ol Analogues

| Molecular Feature | Substituent Type on Quinoline Ring | Predicted Impact on Reactivity |

| Quinoline Nitrogen | Electron-Donating Groups | Increased basicity and nucleophilicity. |

| Electron-Withdrawing Groups | Decreased basicity and nucleophilicity. acs.org | |

| Quinoline Ring | Electron-Donating Groups | Activation towards electrophilic aromatic substitution. |

| Electron-Withdrawing Groups | Deactivation towards electrophilic aromatic substitution. | |

| Alkyne Moiety | Electron-Withdrawing Groups | Increased electrophilicity of the alkyne, potentially favoring nucleophilic attack. |

| Alcohol Moiety | N/A (less direct influence) | Reactivity (e.g., oxidation, esterification) is primarily determined by the reagent, but steric hindrance from bulky quinoline substituents could play a role. |

Computational Insights into Structure-Property Relationships

Computational chemistry provides powerful tools for understanding and predicting the structure-property relationships of 4-(quinolin-2-yl)but-3-yn-1-ol analogues at a molecular level. Methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling offer deep insights into their electronic structure, spectroscopic properties, and reactivity.

Density Functional Theory (DFT): DFT calculations are widely used to optimize molecular geometries and predict a range of properties. They can be employed to calculate vibrational frequencies, which aids in the assignment of experimental IR and Raman spectra scirp.org. Furthermore, DFT can predict NMR chemical shifts with reasonable accuracy, helping to confirm structural assignments scirp.org. Crucial electronic properties such as the energies of the HOMO and LUMO can be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and can be correlated with the wavelengths of electronic transitions observed in UV-Vis spectra scirp.org. Analysis of the molecular orbital distributions reveals which parts of the molecule are most likely to be involved in electron donation (HOMO) or acceptance (LUMO). For instance, studies on similar quinoline derivatives show that the HOMO and LUMO are often localized on the ring system, indicating they are primarily of a π-antibonding character scirp.org.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish mathematical models that correlate variations in the molecular structure of a series of compounds with their properties, such as chemical reactivity or biological activity nih.govresearchgate.net. For quinoline derivatives, QSAR models have been developed using various molecular descriptors (e.g., steric, electronic, hydrophobic) to predict their behavior nih.govacarindex.com. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to create 3D-QSAR models that relate the 3D steric and electrostatic fields of molecules to their properties nih.gov. Such models can be invaluable for rationally designing new analogues of 4-(quinolin-2-yl)but-3-yn-1-ol with desired reactivity profiles or other specific characteristics.

Table 4: Application of Computational Methods to Quinoline Analogues

| Computational Method | Property/Insight Provided | Relevance to 4-(Quinolin-2-yl)but-3-yn-1-ol Analogues |

| Density Functional Theory (DFT) | Optimized molecular geometry, vibrational frequencies, NMR chemical shifts. | Predicts stable conformations and aids in the interpretation of experimental IR and NMR spectra. scirp.org |

| HOMO-LUMO energy gap, molecular orbital surfaces, charge distribution. | Provides insights into electronic structure, reactivity, and UV-Vis absorption properties. scirp.org | |

| QSAR (Quantitative Structure-Activity Relationship) | Correlation of molecular descriptors with chemical or biological properties. | Can predict the reactivity or other properties of new analogues before synthesis. nih.govresearchgate.net |

| CoMFA/CoMSIA | 3D mapping of steric, electrostatic, and other fields. | Provides a 3D understanding of how structural changes affect molecular properties and interactions. nih.gov |

Future Research Directions and Translational Potential Non Clinical

Development of Novel and Sustainable Synthetic Routes

Future synthetic research should prioritize the development of environmentally benign and efficient methods for producing 4-(Quinolin-2-yl)but-3-yn-1-ol and its derivatives. Traditional quinoline (B57606) syntheses like the Skraup or Doebner-von Miller reactions often require harsh conditions and hazardous reagents. nih.gov Modern approaches should focus on green chemistry principles, such as minimizing waste and energy consumption. ijpsjournal.comresearchgate.netbohrium.com

A key strategy involves a convergent synthesis, where the quinoline core and the butynol (B8639501) side-chain are prepared separately and then coupled. The Sonogashira coupling reaction is a powerful method for this purpose, joining a halogenated quinoline (e.g., 2-chloroquinoline) with a terminal alkyne (but-3-yn-1-ol) using a palladium and copper co-catalyst system. gold-chemistry.orgresearchgate.netorganic-chemistry.org Future work could optimize this reaction using greener solvents like water or ethanol (B145695) and developing recyclable catalysts to improve sustainability. bohrium.com One-pot multicomponent reactions, which combine multiple starting materials in a single step, represent another promising avenue for efficient and atom-economical synthesis. acs.org

| Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages | Areas for Future Research |

|---|---|---|---|

| Convergent Sonogashira Coupling | 2-Haloquinoline, But-3-yn-1-ol, Pd/Cu catalysts | High efficiency, modularity, functional group tolerance. organic-chemistry.org | Development of copper-free methods, use of water as a solvent, recyclable catalyst systems. |

| "Green" Friedländer Annulation | 2-aminobenzaldehyde, 5-hydroxypent-2-ynal, eco-friendly catalyst (e.g., p-TSA) | Atom economy, potential for one-pot synthesis. acs.org | Exploration of novel benign catalysts and solvent-free conditions. researchgate.net |

| Microwave-Assisted Synthesis | Applicable to various classic syntheses | Drastically reduced reaction times, increased yields. nih.gov | Optimization of reaction parameters to maximize energy efficiency and product purity. |

Expansion of Reactivity Profiles for Diverse Chemical Transformations

The trifunctional nature of 4-(Quinolin-2-yl)but-3-yn-1-ol—comprising the quinoline ring, the internal alkyne, and the primary alcohol—offers a rich landscape for chemical modification. rawsource.com Systematic exploration of its reactivity is crucial for unlocking its full potential.

Alkyne Moiety : The carbon-carbon triple bond is a hub for diverse transformations. It can undergo hydration to form ketones, partial or full hydrogenation to yield alkenes or alkanes, and various cycloaddition reactions. researchgate.net Notably, the alkyne can participate in the Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which, unlike the more common copper-catalyzed version, works efficiently with internal alkynes to form fully substituted 1,2,3-triazoles. wikipedia.orgnih.gov This opens a pathway to a wide array of complex heterocyclic structures.

Alcohol Moiety : The primary hydroxyl group is amenable to standard transformations, including oxidation to an aldehyde or carboxylic acid, esterification, and etherification. These modifications allow for the attachment of other functional units or for tuning the molecule's physical properties, such as solubility.

Quinoline Ring : The quinoline nucleus can undergo electrophilic substitution on the benzene (B151609) ring portion or C-H functionalization, allowing for further derivatization to modulate its electronic and photophysical properties.

Advanced Characterization Techniques and Data Interpretation

Comprehensive structural and electronic characterization is fundamental to understanding the properties of 4-(Quinolin-2-yl)but-3-yn-1-ol. While standard 1D NMR (¹H and ¹³C) and mass spectrometry provide basic structural confirmation, advanced techniques are needed for unambiguous assignments and deeper insight.

Two-dimensional NMR spectroscopy, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), will be essential for definitively assigning proton and carbon signals, especially for complex derivatives. researchgate.netresearchgate.net For solid-state analysis, single-crystal X-ray diffraction could provide precise information on bond lengths, angles, and intermolecular interactions.

Furthermore, correlating experimental data with computational models represents a powerful research direction. Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis). nih.gov Discrepancies between calculated and experimental values can help refine the understanding of the molecule's conformational and electronic structure. dntb.gov.uaacs.org

Design of Next-Generation Functional Materials and Molecular Probes

The inherent properties of the quinoline scaffold make it an excellent candidate for developing functional materials and molecular probes. Quinoline derivatives are known for their fluorescence, which can be modulated by binding to metal ions. nanobioletters.comnih.gov

Molecular Probes : The nitrogen and oxygen atoms in 4-(Quinolin-2-yl)but-3-yn-1-ol could act as a chelating site for metal ions. Future research could explore its use as a fluorescent "turn-on" or "turn-off" sensor for detecting specific metal ions like Zn²⁺, Cu²⁺, or Fe³⁺ in environmental or biological (non-clinical) samples. nanobioletters.comrsc.orgacs.org The quinoline moiety acts as the fluorophore, while the side chain can be modified to enhance selectivity and binding affinity. nih.gov

Functional Materials : The alkyne functionality provides a reactive handle for polymerization or for grafting the molecule onto surfaces or into larger structures. nih.gov For example, it could be incorporated into polymers via alkyne-based reactions to create materials with tailored optical or electronic properties. rsc.orgoup.com Such materials could find applications in organic light-emitting diodes (OLEDs) or as components in advanced coatings.

Computational Design and Prediction of Novel Analogues

Computational chemistry and in-silico screening offer a rapid and cost-effective approach to designing novel analogues of 4-(Quinolin-2-yl)but-3-yn-1-ol with optimized properties for specific applications. By modifying the core structure computationally, researchers can predict how changes will affect its electronic, optical, and binding characteristics before committing to laboratory synthesis. researchgate.net

For instance, structure-activity relationship (SAR) and quantitative structure-property relationship (QSPR) models can be developed. These models could predict the fluorescence quantum yield of derivatives with different substituents on the quinoline ring or forecast the binding affinity of analogues for a particular metal ion. This predictive power can guide the synthesis of next-generation molecules with enhanced performance for materials or sensing applications. researchgate.netnih.gov

| Analogue Modification | Predicted Property Change | Potential Application |

|---|---|---|

| Addition of electron-donating group (e.g., -OCH₃) to quinoline ring | Bathochromic shift (red-shift) in emission spectrum; increased fluorescence quantum yield. | Long-wavelength molecular probes; OLED materials. |

| Replacement of hydroxyl group with a thiol group | Enhanced affinity for soft metal ions (e.g., Hg²⁺, Au³⁺). | Selective heavy metal ion sensors. |

| Extension of the alkyne chain | Altered spatial geometry and rigidity. | Building blocks for metal-organic frameworks (MOFs). |

| Fluorination of the quinoline ring | Increased photostability and altered electronic properties. | Robust functional materials. |

Interdisciplinary Research with Material Science and Chemical Biology (non-clinical)

The translational potential of 4-(Quinolin-2-yl)but-3-yn-1-ol is best realized through interdisciplinary collaboration.

Material Science : In partnership with material scientists, this compound could serve as a monomer or cross-linking agent in the creation of novel polymers. nih.govacs.org The rigid quinoline-alkyne structure could impart desirable thermal stability and photophysical properties to materials, leading to the development of advanced sensors, organic semiconductors, or photo-cross-linkable elastomers. researchgate.net

Chemical Biology (non-clinical) : The alkyne handle is ideal for bioconjugation via "click chemistry." organic-chemistry.org After converting the alcohol to an azide (B81097), the molecule could be clicked onto a biomolecule that has been tagged with a terminal alkyne (or vice-versa). This would allow the quinoline unit to be used as a fluorescent tag for imaging biological structures and processes in vitro, without any therapeutic or diagnostic purpose in humans or animals.

By pursuing these research avenues, the scientific community can fully explore and harness the potential of 4-(Quinolin-2-yl)but-3-yn-1-ol as a versatile platform molecule for a new generation of functional materials and chemical tools.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.